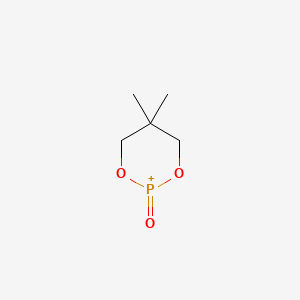

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide follows established International Union of Pure and Applied Chemistry principles for heterocyclic phosphorus compounds. The primary International Union of Pure and Applied Chemistry name for this compound is designated as 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ium 2-oxide, reflecting the modern conventions for naming phosphorus-containing heterocycles. This nomenclature system incorporates the Hantzsch-Widman naming methodology, which provides a systematic approach for heterocyclic compounds containing heteroatoms such as phosphorus and oxygen.

The compound's naming structure begins with the numerical locants 1,3,2, which indicate the positions of the oxygen and phosphorus atoms within the six-membered ring system. The term "dioxaphosphorinane" describes the fundamental ring structure, where "dioxa" refers to the two oxygen atoms, "phospho" indicates the presence of phosphorus, and "rinane" denotes the six-membered saturated ring. The 5,5-dimethyl designation specifies the substitution pattern, indicating that two methyl groups are attached to the carbon atom at position 5 of the ring system.

Properties

IUPAC Name |

5,5-dimethyl-1,3,2-dioxaphosphinan-2-ium 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWYMHQAVLOJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO[P+](=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063292 | |

| Record name | 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4090-60-2 | |

| Record name | 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

-

- 2,2-Dimethyl-1,3-propanediol

- Phosphorus oxychloride (POCl3)

-

- Equimolar amounts of 2,2-dimethyl-1,3-propanediol and POCl3 are reacted.

- The reaction is typically conducted under controlled temperature to avoid decomposition and side reactions.

- Solvent and inert atmosphere conditions are often employed to maintain purity and yield.

Mechanism:

The diol reacts with POCl3, where the hydroxyl groups coordinate and substitute chlorine atoms, resulting in ring closure to form the dioxaphosphorinane ring with a chlorine substituent at the phosphorus atom, yielding 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide.

Conversion to this compound

The monochloride intermediate can be hydrolyzed or reacted with nucleophiles (such as water or alcohols) to replace the chlorine atom with an oxygen atom, forming the oxide group at phosphorus.

-

- The chlorophosphorinane is treated with aqueous base or water under controlled conditions to yield the oxide.

- The reaction is monitored to avoid over-hydrolysis or ring-opening side reactions.

Substitution Reactions for Derivative Synthesis

The chlorophosphorinane intermediate can also react with various thiols, amines, or alkoxides to produce 2-substituted derivatives of the dioxaphosphorinane oxide.

These reactions proceed via nucleophilic substitution at the phosphorus center, replacing the chlorine atom.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2,2-Dimethyl-1,3-propanediol + POCl3 | Equimolar, controlled temp | 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Intermediate chlorophosphorinane |

| 2 | Chlorophosphorinane + H2O or base | Aqueous hydrolysis | This compound | Target oxide compound |

| 3 | Chlorophosphorinane + RSH or RNH2 | Nucleophilic substitution | 2-Substituted dioxaphosphorinane-2-oxides | Derivative synthesis |

Analytical Characterization and Research Findings

The structures of the synthesized compounds, including the target oxide, are confirmed by:

- Elemental analysis

- Infrared (IR) spectroscopy

- Proton nuclear magnetic resonance (^1H NMR)

- Phosphorus-31 nuclear magnetic resonance (^31P NMR)

- Mass spectrometry (MS)

These analyses confirm the formation of the dioxaphosphorinane ring, the presence of the 5,5-dimethyl substitution, and the oxidation state of phosphorus.

The synthetic route is noted for its efficiency, providing good yields of the oxide and its derivatives with high purity.

Summary Table of Preparation Data

| Parameter | Details |

|---|---|

| Starting diol | 2,2-Dimethyl-1,3-propanediol |

| Phosphorus reagent | Phosphorus oxychloride (POCl3) |

| Reaction stoichiometry | 1:1 molar ratio |

| Intermediate formed | 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide |

| Hydrolysis agent | Water or aqueous base |

| Reaction temperature | Typically ambient to moderate (room temp to 50°C) |

| Solvent | Often inert solvents like dichloromethane or chloroform used |

| Yield | Moderate to high (varies with conditions) |

| Characterization techniques | IR, ^1H NMR, ^31P NMR, MS, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce phosphines or phosphites.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide has a wide range of scientific research applications:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions. These interactions are crucial for its reactivity and applications in different fields .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Stability

- Chlorinated Analog (C₅H₁₀ClO₃P): The 2-chloro derivative exhibits higher electrophilicity due to the electron-withdrawing Cl substituent, enabling nucleophilic substitution reactions (e.g., with amines or alcohols) . In contrast, the phenoxy-substituted parent compound is less reactive but thermally stable (decomposition >280°C) .

- Silatranyl Derivative (C₂₀H₃₁Cl₂N₂O₆PSi): The silatranyl group introduces intramolecular Si–N bonding, enhancing rigidity and influencing biological activity .

- Methoxy-Substituted Analog (C₁₁H₁₅O₆P): The dimethoxy groups adopt a trans-gauche orientation, reducing ring strain compared to the parent compound .

Physicochemical Properties

| Property | This compound | 2-Chloro-5,5-dimethyl Analog | 5,5-Dimethoxy-2-phenoxy Analog |

|---|---|---|---|

| logP | 2.26–3.247 | 1.2 | Not reported |

| Melting Point | Not reported | 97–102°C | Not reported |

| Hydrogen Bond Acceptor Count | 4 | 3 | 6 |

Biological Activity

Overview

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide (CAS No. 4090-60-2) is a cyclic organophosphorus compound with notable applications in various scientific fields. Its unique structure and reactivity have led to investigations into its biological activity, particularly its interactions with biomolecules and potential therapeutic applications.

- Molecular Formula: CHOP

- Molar Mass: 150.11 g/mol

- Melting Point: 51-56°C

These properties contribute to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and electrophile. This dual nature allows it to participate in various biochemical reactions:

- Enzyme Interaction: The compound can bind to enzymes, potentially inhibiting or activating their functions. This interaction can lead to significant changes in metabolic pathways.

- Receptor Binding: It has been shown to interact with multiple receptors, influencing signaling pathways critical for cellular function.

Cellular Effects

This compound affects cellular processes by modulating:

- Gene Expression: The compound influences the expression of genes involved in cell proliferation and apoptosis.

- Metabolic Pathways: It alters the activity of key metabolic enzymes, impacting overall cellular metabolism.

Temporal Effects

Studies indicate that the compound's effects can vary over time due to its stability and degradation under specific conditions. Long-term exposure may result in sustained alterations in cellular functions.

Case Studies

-

In Vitro Studies on Cell Lines:

Research conducted on murine fibroblast cell lines demonstrated that varying concentrations of the compound influenced cell viability and metabolic activity. The LD50 values indicated a moderate toxicity profile, suggesting potential for controlled therapeutic applications. -

Reactivity with Free Radicals:

The compound has been utilized in studies involving free radical formation. It forms stable adducts with radicals such as superoxide and hydroxyl radicals, which are critical in understanding oxidative stress mechanisms in biological systems.

Data Table: Summary of Biological Activities

| Biological Activity | Observations/Findings |

|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes at varying concentrations |

| Gene Expression Modulation | Alters expression of genes related to apoptosis and proliferation |

| Interaction with Free Radicals | Forms stable adducts; potential role in oxidative stress studies |

| Cytotoxicity (LD50) | Moderate toxicity observed in murine fibroblast studies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3,2-dioxaphosphorinane, 5,5-dimethyl-, 2-oxide, and how is purity assessed?

- Methodology : The compound is synthesized by reacting phosphorus oxychloride with 2,2-dimethyl-1,3-propanediol in dry toluene, using triethylamine as a base to neutralize HCl byproducts. Critical parameters include anhydrous conditions (to prevent hydrolysis) and stoichiometric control .

- Purity Assessment : Melting point analysis (lit. 97–102°C) and ¹H/³¹P NMR spectroscopy are standard. HPLC with UV detection or mass spectrometry can resolve impurities from incomplete substitution or oxidation .

Q. How is the molecular structure of this compound confirmed, and what crystallographic challenges arise?

- Methodology : Single-crystal X-ray diffraction (SXRD) is preferred for absolute configuration determination. The dioxaphosphorinane ring typically adopts a chair conformation with axial substituents on phosphorus. Challenges include crystal twinning due to low symmetry and sensitivity to solvent effects during crystallization .

Q. What spectroscopic techniques are most effective for characterizing derivatives of this compound?

- Key Techniques :

- ³¹P NMR : Detects phosphorus environments (δ ~0–30 ppm for phosphates/oxides).

- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., diastereotopic methyl groups in 5,5-dimethyl derivatives).

- IR Spectroscopy : Confirms P=O stretches (~1250 cm⁻¹) and P–O–C linkages (~1050 cm⁻¹) .

Advanced Research Questions

Q. How does stereochemistry at the phosphorus center influence derivatization reactions with amino acids?

- Mechanistic Insight : The compound’s chiral phosphorus center enables enantioselective derivatization of unprotected amino acids. For example, (S)-configured derivatives react preferentially with L-amino acids, inducing distinct ³¹P NMR shifts (Δδ >1 ppm) due to diastereomeric adduct formation. Steric effects from the 5,5-dimethyl groups stabilize transition states .

- Experimental Design : Use chiral HPLC or polarimetry to correlate adduct configuration with ee values. Control moisture rigorously to avoid racemization .

Q. What contradictions exist in the literature regarding the stereochemical retention or inversion during derivatization?

- Data Conflict : Evidence suggests that reactions with amines (e.g., amino acids) proceed with inversion at phosphorus, while alcohols retain configuration. This dichotomy is attributed to nucleophile hard/soft properties and transition-state geometry. X-ray crystallography and NOESY NMR resolve ambiguities by mapping spatial arrangements .

Q. How do structural modifications (e.g., silatrane or spirocyclic moieties) affect biological activity and crystallographic packing?

- Case Study : Derivatives like 4-(2,4-dichlorophenyl)-5,5-dimethyl-2-(3-silatranylpropylmino)-1,3,2-dioxaphosphorinane 2-oxide exhibit enhanced fungicidal activity due to silatrane’s Si←N donor-acceptor interactions. SXRD reveals intramolecular H-bonding (N–H⋯O) and dimeric packing (R₂²(8) motifs) that stabilize the crystal lattice .

Q. What strategies improve the robustness of this compound in high-throughput experimental phasing pipelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.